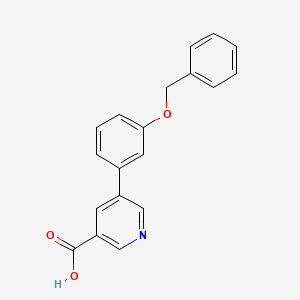

5-(3-(Benzyloxy)phenyl)nicotinic acid

Description

Contextualization of Nicotinic Acid Derivatives in Chemical Biology

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a cornerstone of medicinal chemistry and chemical biology. ontosight.aichemistryjournal.netresearchgate.net This class of compounds, characterized by a pyridine-3-carboxylic acid scaffold, exhibits a remarkable diversity of biological activities. ontosight.airesearchgate.net Historically, nicotinic acid itself has been utilized for its lipid-lowering properties. chemistryjournal.net Beyond this, the derivatization of the nicotinic acid core has led to the discovery of compounds with a wide array of therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.airesearchgate.net

The versatility of the nicotinic acid structure allows for modifications at various positions, leading to a vast chemical space for exploration. The introduction of aryl groups, in particular, has been a fruitful strategy in the development of novel therapeutic agents. These 5-aryl nicotinic acid derivatives have been investigated for their potential to modulate various biological targets, contributing significantly to the field of drug discovery. ontosight.ai

Historical Trajectory of Research on 5-(3-(Benzyloxy)phenyl)nicotinic Acid

Specific research into this compound is a relatively recent development within the broader history of nicotinic acid chemistry. While the parent compound, 5-phenylnicotinic acid, has been known for a longer period, the introduction of the 3-benzyloxy substituent is a more targeted modification. The primary impetus for the investigation of this particular derivative appears to have emerged from the search for novel inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme implicated in metabolic disorders.

A key milestone in the research trajectory of this compound is its disclosure in patent literature, specifically in patent US-8883823-B2. This patent, filed in the early 2010s, details the synthesis and characterization of a series of 5-phenylnicotinic acid derivatives, including this compound, as potent DGAT1 inhibitors. This represents a pivotal moment, shifting the compound from a theoretical possibility to a tangible entity with demonstrated biological activity.

Contemporary Research Significance and Academic Relevance of the Compound

The contemporary significance of this compound is intrinsically linked to its role as an inhibitor of DGAT1. DGAT1 is a key enzyme in the synthesis of triglycerides, and its inhibition has been explored as a potential therapeutic strategy for the management of obesity and type 2 diabetes. The research detailed in the aforementioned patent suggests that this compound demonstrates potent inhibitory activity against this enzyme.

The academic relevance of this compound lies in its potential as a tool compound for studying the physiological and pathophysiological roles of DGAT1. Furthermore, its chemical structure serves as a valuable scaffold for the design and synthesis of new, potentially more potent and selective, DGAT1 inhibitors. The exploration of its structure-activity relationship (SAR) can provide crucial insights for the development of future therapeutics targeting metabolic diseases.

Overview of Key Research Paradigms and Methodological Approaches

The investigation of this compound has primarily followed a target-based drug discovery paradigm. The central hypothesis driving the research has been that the inhibition of DGAT1 will lead to beneficial metabolic effects.

Synthesis: The synthesis of this compound, as described in the patent literature, typically involves a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this case, it is used to couple a boronic acid derivative with a halogenated nicotinic acid precursor.

Biological Evaluation: The primary methodological approach for evaluating the biological activity of this compound has been through in vitro enzyme inhibition assays. These assays are designed to measure the potency of the compound in inhibiting the activity of the DGAT1 enzyme.

Structural Characterization: Standard analytical techniques are employed for the structural elucidation and purity assessment of this compound. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Below is a table summarizing the key research findings related to this compound, primarily derived from patent information.

| Property | Finding |

| Chemical Formula | C₁₉H₁₅NO₃ |

| Molecular Weight | 305.33 g/mol |

| Target | Diacylglycerol O-acyltransferase 1 (DGAT1) |

| Biological Activity | Potent inhibitor of DGAT1 |

| Therapeutic Potential | Treatment of metabolic diseases such as obesity and type 2 diabetes |

| Synthesis Method | Suzuki coupling reaction |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-9-16(11-20-12-17)15-7-4-8-18(10-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYYOXUXEQFTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602521 | |

| Record name | 5-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893740-67-5 | |

| Record name | 5-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3 Benzyloxy Phenyl Nicotinic Acid

Strategic Retrosynthetic Analysis and Target-Oriented Synthesis Planning

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. For 5-(3-(benzyloxy)phenyl)nicotinic acid, the primary disconnection is the C-C bond between the pyridine (B92270) ring of the nicotinic acid core and the benzyloxyphenyl moiety. This bond is ideally suited for formation via a transition metal-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.

This retrosynthetic approach leads to two key synthons: a 5-substituted nicotinic acid derivative (electrophile) and a (3-(benzyloxy)phenyl)metal species (nucleophile). A logical precursor for the nicotinic acid portion is a 5-halonicotinic acid, such as 5-bromonicotinic acid, which is commercially available or can be synthesized. The benzyloxyphenyl component can be prepared as an organoboron or organozinc reagent. This strategy allows for the late-stage introduction of the aryl substituent, offering flexibility in the synthesis of analogues.

Exploration of Diverse Synthetic Routes to the Core Nicotinic Acid Scaffold

The nicotinic acid (niacin) core is a fundamental building block in pharmaceuticals and agrochemicals. mdpi.com Historically, its synthesis involved harsh oxidation of nicotine (B1678760) or other pyridine derivatives with agents like potassium permanganate (B83412) (KMnO4) or nitric acid. researchgate.netnih.gov Industrial production has often relied on the oxidation of 5-ethyl-2-methylpyridine. researchgate.netnih.gov

Modern synthetic chemistry offers more refined and environmentally benign routes. One contemporary approach involves the catalytic gas-phase oxidation of 3-picoline (3-methylpyridine). chimia.ch This method represents a significant advancement in green chemistry, avoiding the use of stoichiometric heavy metal oxidants and reducing inorganic waste. acs.org Another versatile method is the multicomponent condensation approach, which can rapidly generate polysubstituted nicotinic acid precursors. researchgate.net These advanced methods provide a more sustainable and efficient entry point to the essential nicotinic acid scaffold required for the synthesis of the target molecule.

Novel and Optimized Synthetic Protocols for this compound

Building upon the core nicotinic acid scaffold, the introduction of the 5-(3-(benzyloxy)phenyl) substituent is achieved through advanced synthetic protocols that prioritize efficiency, selectivity, and yield.

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. mdpi.com For the synthesis of 5-substituted nicotinic acid derivatives, a one-pot procedure can be envisioned. For instance, the in situ generation of an organometallic reagent followed by a cross-coupling reaction can streamline the process. organic-chemistry.org A facile one-pot synthesis of substituted nicotinic acid esters has been developed from enamino keto esters, demonstrating the potential for constructing the core and introducing substituents in a single, efficient operation. acs.org While a specific one-pot synthesis for this compound is not explicitly detailed in the literature, the principles of these established methods can be adapted.

Transition Metal-Catalyzed Coupling Reactions for Aryl Substitution

Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming C-C bonds between aryl groups. uniurb.itnih.gov The Suzuki-Miyaura and Negishi coupling reactions are particularly well-suited for the synthesis of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. youtube.comyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netyoutube.com The synthesis of the target molecule would involve the coupling of 5-bromonicotinic acid with (3-(benzyloxy)phenyl)boronic acid.

The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organoboron counterpart. organic-chemistry.orgwikipedia.orgnumberanalytics.com This can be advantageous for less reactive substrates. The synthesis of this compound via Negishi coupling would involve reacting a 5-halonicotinate with a (3-(benzyloxy)phenyl)zinc halide. acs.org

The choice between these methods often depends on the specific substrate reactivity and the availability of the organometallic reagents. Both have been successfully applied to the synthesis of 5-arylnicotinic acid derivatives. researchgate.netacs.org

Below is a table summarizing typical conditions for these coupling reactions:

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80-100 |

| Negishi | Pd(dba)₂ | SPhos | - | THF | 25-60 |

This table presents representative data and actual conditions may vary.

Stereoselective and Regioselective Synthesis Techniques

For the synthesis of this compound, regioselectivity is a critical consideration. The functionalization must occur specifically at the 5-position of the nicotinic acid ring. The use of 5-halonicotinic acids as starting materials ensures that the cross-coupling reaction proceeds at the desired position. The inherent structure of the starting materials directs the regiochemical outcome of the reaction. As the target molecule is achiral, stereoselectivity is not a factor in its synthesis.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of nicotinic acid and its derivatives has seen significant progress in this area.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed cross-coupling reactions generally have high atom economy.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. chimia.chresearchgate.net The use of palladium catalysts in the key C-C bond-forming step is a prime example.

Safer Solvents and Reagents : The choice of solvents and reagents should minimize toxicity and environmental impact. Efforts are being made to replace traditional organic solvents with greener alternatives like water or bio-based solvents.

Waste Reduction : Industrial production of nicotinic acid has historically produced significant inorganic waste. nih.govacs.org Modern catalytic methods, such as the gas-phase oxidation of 3-picoline, drastically reduce waste generation. chimia.chacs.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Methodologies for Purity Assessment and Structural Elucidation of Synthetic Intermediates and Final Product

Ensuring the purity and confirming the chemical structure of synthetic intermediates and the final this compound product are critical steps in the synthetic process. A combination of chromatographic and spectroscopic techniques is employed to achieve this. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound and its intermediates, a reverse-phase HPLC method is typically employed.

Instrumentation and Method: A standard HPLC system equipped with a UV detector is suitable for the analysis. The separation is generally achieved on a C18 column. The mobile phase composition is optimized to achieve good resolution between the main compound and any impurities. A gradient elution is often used, starting with a higher polarity solvent system and gradually increasing the proportion of the organic solvent.

Data Interpretation: The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak with minimal secondary peaks.

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound and its synthetic precursors.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the benzylic methylene (B1212753) protons and the carboxylic acid proton.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The spectrum will show characteristic signals for the aromatic carbons of both rings, the benzylic carbon, and the carbonyl carbon of the carboxylic acid.

Illustrative ¹H and ¹³C NMR Data for a Key Intermediate, Ethyl 5-(3-(benzyloxy)phenyl)nicotinate:

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | 9.05 (d, J=2.0 Hz, 1H) | Pyridine H-2 | 164.8 | C=O (ester) | | 8.75 (d, J=2.0 Hz, 1H) | Pyridine H-6 | 158.5 | Phenyl C-3' (C-O) | | 8.40 (t, J=2.0 Hz, 1H) | Pyridine H-4 | 151.0 | Pyridine C-2 | | 7.50-7.30 (m, 8H) | Phenyl H (benzylic & ring) | 148.0 | Pyridine C-6 | | 7.10 (d, J=8.0 Hz, 1H) | Phenyl H-6' | 137.5 | Pyridine C-4 | | 5.20 (s, 2H) | -OCH₂- | 136.8 | Phenyl C-1'' (ipso) | | 4.35 (q, J=7.0 Hz, 2H) | -OCH₂CH₃ | 132.5 | Phenyl C-1' (ipso) | | 1.35 (t, J=7.0 Hz, 3H) | -OCH₂CH₃ | 130.0 | Phenyl C-5' | | | | 128.8 | Phenyl C (benzylic) | | | | 128.2 | Phenyl C (benzylic) | | | | 128.0 | Phenyl C (benzylic) | | | | 126.0 | Pyridine C-5 | | | | 121.0 | Phenyl C-6' | | | | 119.5 | Phenyl C-4' | | | | 115.0 | Phenyl C-2' | | | | 69.5 | -OCH₂- | | | | 61.5 | -OCH₂CH₃ | | | | 14.5 | -OCH₂CH₃ |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak.

Expected Fragmentation Pattern: The fragmentation of this compound under EI-MS conditions would be expected to involve characteristic cleavages. A significant fragment would likely correspond to the loss of the benzyl (B1604629) group (C₇H₇), resulting in a tropylium (B1234903) cation at m/z 91, a common feature for benzylic compounds. Another key fragmentation pathway would be the loss of the carboxylic acid group (-COOH), and subsequent fragmentations of the biaryl core.

| m/z | Possible Fragment | Description |

|---|---|---|

| 305 | [C₁₉H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 260 | [C₁₉H₁₄NO₂]⁺ | Loss of -COOH |

| 214 | [C₁₂H₈NO₃]⁺ | Loss of Benzyl radical |

| 185 | [C₁₂H₉O₂]⁺ | Further fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

By combining these analytical methodologies, a comprehensive assessment of the purity and a definitive confirmation of the structure of this compound and its synthetic intermediates can be achieved, ensuring the quality and integrity of the final product.

Structure Activity Relationship Sar Investigations of 5 3 Benzyloxy Phenyl Nicotinic Acid Analogues

Rational Design Principles for Structural Modifications of the Compound

Rational drug design for analogues of 5-(3-(benzyloxy)phenyl)nicotinic acid is guided by established medicinal chemistry principles. rsc.orgresearchgate.net The molecule can be dissected into three primary regions for modification: the nicotinic acid core, the central phenyl ring, and the terminal benzyloxy moiety. The design strategy involves altering one component at a time to systematically probe its role in the biological activity.

Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to improve potency or pharmacokinetic profiles. For example, the carboxylic acid on the nicotinic acid ring could be replaced with a tetrazole group.

Homologation: Increasing the length of an alkyl chain, for instance, by modifying the methylene (B1212753) bridge in the benzyloxy group, to explore the dimensions of a target's binding pocket.

Conformational Constraint: Introducing rigidity into the molecule to lock it into a bioactive conformation. This could be achieved by creating cyclic analogues or introducing double bonds to reduce rotational freedom between the aromatic rings.

Functional Group Modification: Altering functional groups to modulate properties like solubility, hydrogen bonding capacity, and metabolic stability. This includes esterification or amidation of the nicotinic acid or introducing substituents on the aromatic rings. nih.gov

These principles are applied systematically to build a comprehensive understanding of the SAR, guiding the synthesis of more potent and selective analogues. nih.gov

Systematic Analysis of the Benzyloxy Moiety's Contribution to Biological Activity

The benzyloxy group is a significant pharmacophore in many biologically active compounds, often contributing to target binding through hydrophobic and π-π stacking interactions. nih.gov Its role in this compound analogues would be systematically investigated by modifying its structure.

The analysis would focus on several aspects:

Size and Shape of the Benzyl (B1604629) Group: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thiophenyl) or with smaller or larger alkyl groups to probe the steric tolerance of the binding site. nih.gov

Ether Linkage: The oxygen atom of the ether linkage is a potential hydrogen bond acceptor. Its replacement with sulfur (thioether) or nitrogen (amine) would assess the importance of this interaction.

Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions of the benzyl ring can modulate electronic properties and provide additional interaction points with the target. nih.gov For instance, the para-position is often a key site for modification. nih.gov

The following table illustrates potential modifications to the benzyloxy moiety and their hypothesized impact on biological activity.

| Modification | Rationale | Hypothesized Impact on Activity |

| Replace Benzyl with Cyclohexylmethyl | Probe for necessity of aromaticity | Decrease or loss of activity if π-stacking is crucial |

| Replace Ether O with S (Thioether) | Alter bond angle, size, and H-bonding capacity | Potential for altered potency or selectivity |

| Add 4'-Fluoro to Benzyl Ring | Modulate electronic properties; potential H-bond acceptor | May increase binding affinity through new interactions |

| Remove Phenyl (Phenoxy Moiety) | Assess the contribution of the benzyl CH2 group | Activity may decrease due to loss of flexibility/spacing |

This table is illustrative and intended to represent a typical SAR investigation strategy.

Impact of Substituent Variations on the Phenyl Ring and Nicotinic Acid Core

Substituents on aromatic rings can profoundly influence a molecule's reactivity and biological activity through a combination of inductive and resonance effects. libretexts.orglibretexts.org Systematic variation of substituents on both the central phenyl ring and the nicotinic acid core is a cornerstone of SAR studies for this class of compounds.

Nicotinic Acid Core Modifications: The nicotinic acid moiety is a key structural feature, with the carboxylic acid group acting as a potential hydrogen bond donor and acceptor, and the pyridine (B92270) nitrogen serving as a hydrogen bond acceptor. mdpi.comnih.gov Modifications could include:

Carboxylic Acid Derivatives: Conversion to esters, amides, or bioisosteres like tetrazoles to alter polarity, solubility, and hydrogen bonding patterns. nih.govresearchgate.net

Pyridine Ring Substitution: Introducing small substituents onto the pyridine ring to probe for additional binding interactions. Substitutions at the 5-position of nicotine (B1678760) itself have been shown to have a profound influence on its pharmacological profile. nih.gov

Isomeric Scaffolds: Moving the carboxylic acid or the phenyl-benzyloxy substituent to different positions on the pyridine ring (e.g., creating isonicotinic or picolinic acid analogues) to assess the importance of the substitution pattern for target recognition.

The table below provides a hypothetical SAR summary for substitutions on the aromatic cores.

| Analogue | Substituent (Position) | Nature of Substituent | Hypothetical Activity (IC₅₀, nM) |

| Parent Compound | - | - | 100 |

| Analogue A | 4-Fluoro (on Phenyl Ring) | Electron-Withdrawing | 50 |

| Analogue B | 4-Methyl (on Phenyl Ring) | Electron-Donating | 250 |

| Analogue C | 6-Chloro (on Nicotinic Acid) | Electron-Withdrawing | 80 |

| Analogue D | Methyl Ester (of Nicotinic Acid) | H-Bond Donor Removed | >1000 |

Note: The data in this table is for illustrative purposes only to demonstrate SAR principles.

Conformational Analysis and its Correlation with Ligand-Target Interactions

The three-dimensional conformation of a molecule is crucial for its ability to bind effectively to a biological target. nih.gov this compound possesses significant conformational flexibility due to rotation around several single bonds, primarily the C-O bond of the ether and the C-C bond connecting the two aromatic rings.

Conformational analysis aims to identify the low-energy, biologically active conformation. lew.ro This is achieved through a combination of experimental and computational methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of different protons in solution, helping to deduce the preferred conformation. nih.gov

Computational Modeling: Molecular mechanics and quantum chemical methods are used to perform systematic conformational searches and calculate the potential energy surface, identifying stable low-energy conformers. nih.govresearchgate.net

Understanding the preferred conformation is vital. For instance, the relative orientation of the nicotinic acid plane with respect to the central phenyl ring can determine whether key functional groups are positioned correctly to interact with amino acid residues in a target's active site. researchgate.net A strong correlation between a specific conformation and high biological activity suggests that designing more rigid analogues locked in that conformation could lead to enhanced potency.

Computational Approaches to SAR: QSAR and Pharmacophore Modeling

Computational methods are indispensable tools for modern SAR investigations, allowing for the prediction of activity and the efficient design of new analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a diverse set of analogues to obtain biological activity data (e.g., IC₅₀ values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). uobasrah.edu.iqijpsonline.com

Model Building: Using statistical methods like multiple linear regression (MLR) to create an equation that correlates the descriptors with biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using techniques like leave-one-out cross-validation and external test sets. researchgate.netnih.gov

A successful QSAR model can provide insights into the properties that are most important for activity and can be used to predict the potency of novel, unsynthesized compounds. nih.gov

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the key molecular features necessary for biological activity. dovepress.comnih.gov For this compound, a pharmacophore model would likely include features such as:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor or negative ionizable feature (the carboxylic acid).

Two or three aromatic/hydrophobic regions (the three rings).

This model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). nih.govnih.gov Once developed, the pharmacophore model serves as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the required features for activity, thus accelerating the discovery of new lead compounds. nih.gov

Molecular Mechanism of Action Studies of 5 3 Benzyloxy Phenyl Nicotinic Acid

Identification and Validation of Primary Molecular Targets

Currently, there are no published studies that have identified or validated the primary molecular targets of 5-(3-(Benzyloxy)phenyl)nicotinic acid.

Proteomic Profiling for Target Discovery

A thorough search of scientific databases yielded no studies that have employed proteomic profiling techniques to discover the molecular targets of this compound. Such studies would typically involve methods like affinity chromatography-mass spectrometry or activity-based protein profiling to identify proteins that directly interact with the compound.

Biochemical and Biophysical Characterization of Ligand-Target Binding

In the absence of identified primary targets, no biochemical or biophysical data on the binding of this compound to any specific protein exists. Characterization studies would typically involve assays to determine binding affinity (e.g., Kd), kinetics (kon and koff rates), and thermodynamics using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays.

Elucidation of Downstream Signaling Pathways and Cellular Networks

There is a lack of research into the downstream signaling pathways and cellular networks that may be modulated by this compound.

Investigation of Kinase Inhibition and Receptor Modulation

No studies have been found that investigate the effect of this compound on kinase activity or its potential to modulate cell surface or nuclear receptors. Such investigations are crucial for understanding how a compound might influence cellular communication and function.

Analysis of Gene Expression and Protein Regulation

The impact of this compound on global gene expression and protein regulation remains uninvestigated. Techniques such as transcriptomics (e.g., RNA-seq) and proteomics would be necessary to determine how this compound may alter the cellular landscape at the molecular level.

Mechanistic Insights into Cellular Phenotypes

Given the absence of information on its molecular targets and downstream effects, there are no mechanistic insights into any cellular phenotypes that might be induced by this compound. Understanding the link between molecular interactions and observable cellular changes is a critical aspect of mechanistic studies.

Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the compound “this compound” pertaining to its molecular mechanism of action, including its effects on cell proliferation, apoptosis, angiogenesis, immunomodulation, or its in vitro pharmacological profile.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information strictly focused on this specific compound as per the provided outline and constraints. Any attempt to create the content would require extrapolation from studies on related but distinct molecules, which would violate the core instruction to focus solely on "this compound".

Computational and Theoretical Chemistry Applications in Research on 5 3 Benzyloxy Phenyl Nicotinic Acid

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-(3-(Benzyloxy)phenyl)nicotinic acid, this method can elucidate its potential binding modes within the active sites of various protein targets. The nicotinic acid moiety is known to interact with G protein-coupled receptors like HM74A (GPR109A), which are crucial in lipid metabolism. nih.gov

Docking studies involving nicotinic acid derivatives often reveal key interactions. The carboxylic acid group is a primary site for hydrogen bonding, frequently interacting with positively charged residues like arginine in the receptor's binding pocket. nih.gov The pyridine (B92270) ring can engage in π-π stacking with aromatic residues such as tyrosine or phenylalanine. In the case of this compound, the additional benzyloxy-phenyl group provides an extended hydrophobic surface, potentially forming significant van der Waals and hydrophobic interactions within the receptor, enhancing binding affinity.

For instance, docking this compound into a hypothetical receptor active site could yield interactions as detailed below.

| Functional Group of Ligand | Potential Interacting Residue (Receptor) | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (Lys) | Hydrogen Bond, Salt Bridge |

| Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking |

| Phenyl Ring | Leucine (Leu), Isoleucine (Ile) | Hydrophobic Interaction |

| Benzyl (B1604629) Ether Oxygen | Serine (Ser), Threonine (Thr) | Hydrogen Bond (Acceptor) |

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and guide further experimental validation. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can assess the conformational stability of this compound within the binding site and analyze the dynamics of the interaction. nih.gov

An MD simulation would typically involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic movements over a period of nanoseconds to microseconds. Key metrics derived from these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the ligand remains securely bound in its initial predicted pose. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different regions of the protein and ligand. It can highlight which parts of the this compound molecule are most mobile and which are anchored within the binding site.

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): These calculations provide an estimate of the binding affinity, which can be used to rank different ligands or binding poses. nih.gov

Simulations can reveal if the initial interactions predicted by docking are maintained throughout the simulation and whether water molecules play a role in mediating the binding. aip.org For a flexible molecule like this compound, MD is crucial for understanding how its different parts (the nicotinic acid core and the benzyloxy-phenyl tail) adjust to fit optimally within the receptor.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. dergipark.org.tr These calculations provide insights into the electronic structure and chemical reactivity of this compound. epstem.net

Key parameters obtained from DFT studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carboxylic acid oxygen atoms, making them sites for electrophilic attack or hydrogen bond formation. jocpr.com

Atomic Charges: These calculations quantify the partial charge on each atom, helping to explain intermolecular interactions. epstem.net

These quantum mechanical descriptors are valuable for understanding why the molecule interacts with specific residues in a receptor and for predicting its metabolic fate. dergipark.org.trnih.gov

| Calculated Property | Significance for this compound |

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. |

| Molecular Electrostatic Potential | Highlights regions prone to electrophilic or nucleophilic attack. |

| Dipole Moment | Provides information on the molecule's overall polarity. |

| NBO Atomic Charges | Quantifies charge distribution and potential for ionic interactions. |

In Silico Screening and Virtual Library Design Based on the Compound Scaffold

The core structure of this compound serves as an excellent scaffold for the design of virtual libraries. researchgate.netnih.gov In this approach, the central scaffold is retained while various chemical groups are systematically substituted at different positions to create a large, diverse collection of virtual compounds. drugdesign.org

The process typically involves:

Scaffold Identification: The 5-phenylnicotinic acid core is identified as the key pharmacophore.

Enumeration: A virtual library is generated by computationally adding a wide range of substituents (e.g., halogens, alkyl groups, amides) to the phenyl and pyridine rings. This can result in thousands or even millions of virtual molecules. nih.gov

High-Throughput Virtual Screening (HTVS): The entire virtual library is then rapidly screened against a specific protein target using molecular docking. easychair.org

Filtering and Prioritization: The results are filtered based on docking scores, predicted binding interactions, and drug-like properties (e.g., Lipinski's Rule of Five) to identify a smaller, more manageable set of promising candidates for synthesis and experimental testing. drugdesign.org

This strategy allows for the rapid exploration of the chemical space around the parent compound, optimizing for potency, selectivity, and pharmacokinetic properties. nih.gov

Predictive Modeling for Absorption, Distribution, Metabolism (ADM) Properties in a Theoretical Context

Before a compound can become a viable drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADMET (ADME and Toxicity) prediction models are crucial for early-stage assessment of a compound's drug-likeness. nih.govnih.gov For this compound, these models can predict a range of critical pharmacokinetic parameters.

Numerous computational tools and web servers are available to calculate these properties based on the molecule's structure. simulations-plus.commdpi.com

| ADME Property | Predicted Value/Characteristic | Implication |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Likely to be absorbed well when taken orally. |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. |

| Plasma Protein Binding | High | May have a longer duration of action in the body. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., 2C9, 3A4) | Indicates a potential for drug-drug interactions. csmres.co.uk |

| Excretion | ||

| Solubility (LogS) | Low to Moderate | May require formulation strategies to improve solubility. |

Pre Clinical Research Applications and Disease Model Investigations of 5 3 Benzyloxy Phenyl Nicotinic Acid

In Vitro Efficacy Studies in Established Cell-Based Disease Models

No publicly available studies were identified that assessed the in vitro efficacy of 5-(3-(benzyloxy)phenyl)nicotinic acid in established cancer cell lines. Research on other novel chemical compounds often involves screening against a panel of cell lines, such as the NCI-60 panel, to determine cytotoxic or cytostatic effects and to identify potential cancer types for further investigation. cancer.gov Such data, including IC50 values across various cell lines (e.g., breast, lung, colon, prostate), is fundamental for early-stage anticancer drug discovery but is not available for this specific compound. mdpi.comanadolu.edu.tr

There is no evidence in the scientific literature of this compound being tested in three-dimensional (3D) spheroid or organoid culture models. These advanced in vitro systems are increasingly used to better mimic the complex architecture, cell-cell interactions, and drug resistance mechanisms of in vivo tumors. jcancer.orgcore.ac.ukmdpi.com Studies using these models typically evaluate a compound's ability to penetrate the tumor mass, induce cell death, and overcome the resistance often observed in 3D structures compared to 2D monolayer cultures. nih.govnih.gov However, no such investigations have been published for this compound.

In Vivo Efficacy Studies in Non-Human Organism Models

A search for in vivo studies yielded no results on the efficacy of this compound in animal models. Preclinical development of oncology drugs typically involves xenograft models, where human cancer cells are implanted in immunocompromised mice, or syngeneic models, which use rodent cancer cells in immunocompetent mice to allow for the study of interactions with the immune system. nih.govnih.govnih.gov Efficacy in these models is generally measured by tumor growth inhibition or regression over time. researchgate.net No such data has been reported for the specified compound.

No studies have been published that identify or validate pharmacodynamic (PD) biomarkers for this compound in preclinical models. PD biomarkers are crucial for demonstrating that a drug is engaging its target and having a biological effect in a living system. youtube.comnih.gov This can involve measuring changes in protein levels, gene expression, or metabolic activity in tumor or surrogate tissues following treatment. nih.govyoutube.comfda.gov The identification of such biomarkers is a key step in translating preclinical findings to clinical trials, but this work has not been documented for this compound.

Future Directions and Emerging Research Avenues for 5 3 Benzyloxy Phenyl Nicotinic Acid

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

While the primary pharmacological action of nicotinic acid is related to lipid metabolism, its derivatives are being investigated for a much broader range of biological activities. nih.govnih.gov The future for 5-(3-(Benzyloxy)phenyl)nicotinic acid lies in moving beyond traditional lipid-lowering applications and exploring its potential against novel molecular targets implicated in other disease states. The benzyloxy-phenyl substituent provides a significant structural modification that could alter its binding affinity and selectivity for various receptors and enzymes.

Research into other nicotinic acid and nicotinamide (B372718) derivatives has revealed engagement with targets such as histone deacetylases (HDACs) and the STAT3 signaling pathway. rsc.orgnih.gov For instance, certain novel nicotinamide derivatives have demonstrated potent inhibitory activity against HDAC3, an enzyme implicated in cancer. rsc.org Similarly, derivatives with a benzyloxyphenyl scaffold have been identified as inhibitors of the STAT3 signaling pathway, a crucial target in cancer therapy. nih.gov This suggests a plausible avenue of investigation for this compound in oncology.

Furthermore, the structural similarity to scaffolds that interact with targets like the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key player in cholesterol absorption, indicates another potential therapeutic area. nih.gov Future research should, therefore, involve extensive screening of this compound against a panel of diverse biological targets to uncover previously uncharted therapeutic possibilities, including but not limited to inflammatory diseases, neurodegenerative disorders, and various cancers. nih.gov

Table 1: Potential Novel Biological Targets for this compound

| Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Epigenetic Modulators | Histone Deacetylase 3 (HDAC3) | Oncology | Other nicotinamide derivatives have shown potent HDAC3 inhibitory activity. rsc.org |

| Signal Transduction Proteins | Signal Transducer and Activator of Transcription 3 (STAT3) | Oncology, Inflammatory Diseases | Benzyloxyphenyl scaffolds have been identified as STAT3 signaling inhibitors. nih.gov |

| Cholesterol Transporters | Niemann-Pick C1-Like 1 (NPC1L1) | Hyperlipidemia | Nicotinic acid-based pyrazoles have been designed as potential NPC1L1 inhibitors. nih.gov |

| Anti-microbial Targets | Bacterial Enzymes | Infectious Diseases | Nicotinic acid's anti-microbial properties are a focus of synthetic peptide chemistry. nih.gov |

Development of Advanced Drug Delivery Systems and Formulation Concepts

A significant hurdle in the clinical use of nicotinic acid is the high incidence of side effects, such as cutaneous flushing, which is linked to its rapid absorption and metabolism. nih.govnih.gov Advanced drug delivery systems are crucial to mitigate these issues and enhance the therapeutic profile of its derivatives. For this compound, future research will undoubtedly focus on creating sophisticated formulations that allow for controlled and targeted release.

The development of inorganic-organic nanohybrid systems, such as coating the active compound on layered double hydroxides (LDHs), presents a promising strategy. nih.gov This approach can offer a sustained release profile, potentially reducing the peak plasma concentrations that lead to adverse effects. nih.gov Similarly, pH-responsive nano-formulations can be designed to release the drug specifically in the intestinal tract, avoiding gastric irritation and improving bioavailability. nih.gov

Another area of exploration is the use of polymeric nanoparticles. These systems can be engineered to encapsulate the drug, protecting it from premature degradation and controlling its release over an extended period. astrazeneca.comresearchgate.net By modifying the surface of these nanoparticles with specific ligands, it may also be possible to achieve tissue-targeted delivery, concentrating the therapeutic effect at the desired site of action while minimizing systemic exposure and associated side effects. astrazeneca.com

Table 2: Emerging Drug Delivery Technologies for Nicotinic Acid Derivatives

| Delivery System | Mechanism of Action | Potential Advantages for this compound |

|---|---|---|

| Inorganic-Organic Nanohybrids (e.g., LDH-based) | Intercalation of the drug into layered structures, providing sustained release. nih.gov | Reduced flushing and gastrointestinal side effects; improved patient compliance. |

| pH-Responsive Polymers (e.g., Eudragit® S100) | Polymer coating dissolves at a specific pH, enabling targeted release in the intestine. nih.gov | Enhanced efficacy and biocompatibility. |

| Polymeric Nanoparticles | Encapsulation of the drug within a polymer matrix for controlled release and potential targeting. astrazeneca.com | Improved therapeutic index and the ability to target specific tissues or cells. |

| Extended-Release (ER) Formulations | Matrix-based systems that slow down the absorption of the drug over several hours. researchgate.netmdpi.com | Favorable metabolic profile and mitigation of adverse effects. |

Integration of Omics Technologies for Comprehensive Biological Understanding

Metabolomics can provide a detailed snapshot of the metabolic pathways affected by the compound, offering insights into its efficacy and potential off-target effects. mdpi.com Proteomics can identify the specific proteins that interact with the drug, helping to confirm its molecular targets and uncover novel mechanisms. researchgate.net Genomics and transcriptomics can reveal how the compound influences gene expression, providing a broader understanding of its cellular effects. nih.govresearchgate.net

Integrating these large datasets through bioinformatics will be key to building a comprehensive picture of the compound's pharmacology. researchgate.net This approach can accelerate the identification of druggable pathways and help in the rational design of second-generation derivatives with improved properties. mdpi.comnih.gov Furthermore, omics technologies can play a crucial role in the preclinical and clinical development phases, aiding in patient stratification and the identification of predictive biomarkers.

Challenges and Opportunities in the Academic Translation of Nicotinic Acid Derivatives

The journey of a promising compound from academic research to clinical application is fraught with challenges. For derivatives of nicotinic acid like this compound, a primary hurdle will be demonstrating a clear advantage over existing therapies, including the parent drug, niacin. This requires not only improved efficacy but also a significantly better side-effect profile.

A major opportunity lies in leveraging modern formulation technologies to overcome the known drawbacks of nicotinic acid. nih.gov The development of cost-effective and scalable synthetic routes is another critical aspect of successful translation. frontiersin.org Biocatalytic processes, which use enzymes to perform chemical transformations, offer a greener and more efficient alternative to traditional chemical synthesis and represent a significant area of opportunity. nih.govfrontiersin.org

Collaboration between academic researchers and industry partners is essential to navigate the complex landscape of drug development, from intellectual property protection to navigating the regulatory approval process. The academic focus on novel target discovery and mechanistic understanding, combined with the industry's expertise in drug formulation, manufacturing, and clinical trials, can create a synergistic partnership that accelerates the translation of promising nicotinic acid derivatives into viable therapeutic agents.

Identification of Unexplored Chemical Space for Further Derivatization and Optimization

The structure of this compound serves as a versatile template for further chemical modification. The exploration of unexplored chemical space around this scaffold is a key future direction for lead optimization. Virtual screening of large combinatorial libraries can help in identifying new derivatives with potentially higher potency and selectivity. nih.gov

Systematic structure-activity relationship (SAR) studies will be crucial. This involves synthesizing a series of analogues where different parts of the molecule are systematically modified to understand their impact on biological activity. For example, modifications to the benzyloxy ring, such as introducing different substituents, could fine-tune the compound's interaction with its biological target. nih.gov Similarly, altering the position of the substituents on the phenyl ring or replacing the phenyl ring with other aromatic or heterocyclic systems could lead to the discovery of compounds with novel pharmacological profiles. rsc.orgnih.gov

The goal of such derivatization efforts is to identify candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties. The use of computational chemistry and molecular modeling can guide these synthetic efforts, making the exploration of chemical space more efficient and targeted. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-(3-(Benzyloxy)phenyl)nicotinic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling reactions between benzyl-protected intermediates and nicotinic acid derivatives. For example, analogous compounds (e.g., MOF ligands) are synthesized via Suzuki-Miyaura coupling or ester hydrolysis followed by carboxylation . Purity validation requires a combination of HPLC (>95% purity threshold) and NMR spectroscopy (integration of aromatic protons at δ 7.2–8.5 ppm for benzyl and pyridine moieties) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for aerosolized particles and ensure fume hoods for ventilation. Storage at 0°C–6°C in inert atmospheres is advised to prevent degradation, as stability data for related compounds indicate sensitivity to moisture and light .

Q. How do solubility properties influence experimental design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO), as observed in structurally similar ligands . Solvent choice impacts reaction kinetics—e.g., DMF enhances coordination in MOF synthesis but may require post-synthetic dialysis to remove excess ligand .

Advanced Research Questions

Q. How can this compound be optimized as a ligand in metal-organic frameworks (MOFs)?

- Methodological Answer : Coordination behavior depends on solvent polarity, temperature, and metal ion choice. For example, in defect-engineered MOFs (DEMOFs), tridentate binding via the pyridine nitrogen and carboxylate groups is achieved in DMF at 80°C . Pair with X-ray diffraction (XRD) and BET surface area analysis to confirm framework topology and porosity .

Q. How can contradictory spectral data (e.g., NMR vs. IR) during characterization be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Compare integration ratios of benzyl (δ 5.1 ppm, singlet) and aromatic protons.

- IR : Confirm carboxylate C=O stretching at ~1700 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

Discrepancies may arise from residual solvents or tautomerism; use preparative TLC for further purification .

Q. What experimental design strategies improve synthesis yield and reproducibility?

- Methodological Answer : Apply factorial design (e.g., 2³ DOE) to optimize variables:

- Factors : Reaction temperature (60–100°C), catalyst loading (5–10 mol%), and solvent ratio (DMF:H₂O).

- Response : Yield and purity.

Statistical analysis (ANOVA) identifies temperature as the most significant factor, with optimal yield at 80°C and 7.5 mol% catalyst .

Q. How can stability under varying storage conditions be systematically assessed?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : 25°C/60% RH (room), 4°C (refrigerated), -20°C (freezer).

- Analysis : Monitor decomposition via HPLC at t = 0, 1, 3, and 6 months.

Related compounds show degradation at >25°C, necessitating inert argon storage at ≤6°C .

Data-Driven Insights

-

Solubility Profile (from analogous ligands ):

Solvent Solubility (mg/mL) DMF 25–30 DMSO 20–25 H₂O <0.1 -

Key Spectral Benchmarks :

- ¹H NMR (DMSO-d₆) : δ 8.9 (pyridine-H), 7.4–7.6 (benzyl-H), 5.1 (OCH₂Ph).

- IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.